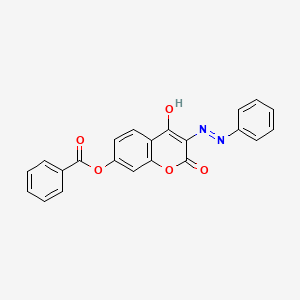
BPR1K871
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Aplicaciones Científicas De Investigación
Business Process Reengineering (BPR)
- Application : BPR involves the fundamental examination and redesign of business processes to address the excessive fragmentation of work practices in organizations. It focuses on aligning individual and departmental goals with overall organizational objectives (Fitzgerald & Murphy, 1996).
Best Practice Research (BPR) in Public Management
- Application : BPR is used in public management to examine "best practices" and advocate principles like customer-driven, value-focused, and market-oriented government. It plays a role in postbureaucratic reform but faces challenges related to theoretical validation and political bias (Overman & Boyd, 1994).
Human Behavior Pattern Recognition
- Application : Involves the recognition of human behavior patterns from accelerometer signals, crucial for understanding routines, energy consumption, and muscular stress in sensitive groups like athletes and physically ailing humans. It employs statistical features and genetic algorithms for feature selection and classification (Quaid & Jalal, 2019).
Seismic Data Processing and Interpretation in Geophysical Research
- Application : BPR guides the management of seismic data processing and interpretation, crucial for geophysical research. It involves establishing a unified information management platform and a two-way information flow control model (Fu et al., 2012).
Optogenetics and Near-Infrared Light Sensors
- Application : The development of optogenetic tools like BphP1-PpsR2 system for bacterial optogenetics. This system enables NIR-activated transcription without requiring a second messenger, providing applications in precise biological process control (Ong, Olson, & Tabor, 2017).
Propiedades
Nombre del producto |
BPR1K871 |
|---|---|
Fórmula molecular |
C25H28ClN7O2S |
Peso molecular |
526.056 |
Apariencia |
Solid powder |
Sinónimos |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)